molecular formula C6H10O5 B8345615 1,6-Anhydro-beta-D-glucopyranose

1,6-Anhydro-beta-D-glucopyranose

Cat. No.: B8345615
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-BYIBVSMXSA-N
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Description

Early Observations of Anhydrosugar Formation in Cellulose Thermolysis

The serendipitous discovery of 1,6-anhydro-β-D-glucopyranose dates to 1894 when Charles Tanret isolated a crystalline substance from spruce fir leaves, later identified as levoglucosan. However, its connection to cellulose pyrolysis emerged in 1918 through Pictet and Sarasin's vacuum pyrolysis experiments, which produced a 44 wt.% yellow paste subsequently characterized as levoglucosan. These findings revealed cellulose's potential as a glucose precursor via thermal decomposition, challenging prevailing assumptions about carbohydrate stability.

Early pyrolysis systems operated under vacuum (10–20 mmHg) at 300–400°C, achieving levoglucosan yields up to 32 wt.% from cellulose. The mechanism was initially attributed to random chain scission, but Halpern and Patai's 1969 work demonstrated that levoglucosan forms through intramolecular transglycosylation, preserving the glucose monomer's stereochemistry. This insight established levoglucosan as a primary pyrolysis product rather than a secondary decomposition artifact.

Evolution of Pyrolytic Methods for Targeted Anhydrosugar Production

Mid-20th century advancements introduced fast pyrolysis (heating rates >100°C/s) to maximize levoglucosan yields. Shafizadeh's 1979 fluidized-bed reactor achieved 60% levoglucosan yield from pure cellulose by minimizing secondary reactions. Key innovations included:

Parameter Conventional Pyrolysis (pre-1970) Fast Pyrolysis (post-1980)
Heating Rate 10–50°C/s 100–1000°C/s
Residence Time 5–30 min 0.5–2 s
Levoglucosan Yield 10–20% 50–60%
Reactor Type Batch retorts Fluidized beds, ablative

Data compiled from

The introduction of acid pretreatment (0.5–2% H₂SO₄) in the 1990s mitigated alkali metal catalysis of competing fragmentation reactions, boosting levoglucosan yields from lignocellulose to 35–40%. Modern catalytic fast pyrolysis employs solid acids like HZSM-5 to simultaneously produce and stabilize levoglucosan, achieving 85% carbon efficiency in continuous systems.

Paradigm Shifts in Understanding Cellulose Degradation Pathways

The 2017 computational-experimental study by Hu et al. redefined cellulose pyrolysis mechanisms using density functional theory (DFT). Key findings include:

  • Anomeric Control : β-D-glucopyranose favors 1,6-anhydro ring formation (levoglucosan) via transition state TS1 (ΔG‡ = 201 kJ/mol), while α-anomers preferentially form 1,4:3,6-dianhydro products.
  • Competing Pathways : Levoglucosan decomposition above 400°C follows:
    $$
    \text{C}6\text{H}{10}\text{O}5 \xrightarrow{\Delta} \text{C}3\text{H}4\text{O}2 + \text{C}3\text{H}6\text{O}_3 \quad (\text{Energy span} = 286\ \text{kJ/mol})
    $$
  • Melt-Phase Catalysis : Hydroxyl groups in molten cellulose act as proton donors, accelerating glycosidic bond cleavage (k = 0.15 s⁻¹ at 350°C).

These insights necessitated reevaluation of classical Broido-Shafizadeh models, emphasizing the role of supramolecular cellulose structure in reaction selectivity. Contemporary pyrolysis mechanisms now incorporate:

  • Hydrogen-bonding network effects on proton mobility
  • Crystallinity-dependent activation energies (145–165 kJ/mol)
  • Vapor-phase radical recombination of levoglucosan derivatives

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1S,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6+/m0/s1

InChI Key

TWNIBLMWSKIRAT-BYIBVSMXSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Glycosyl Donor in Organic Synthesis

1,6-Anhydro-beta-D-glucopyranose is utilized as a glycosyl donor in the synthesis of various glycosides. It has been shown to react effectively with thiols under specific conditions to produce thioglycosides with high yields. For instance, derivatives of this compound have been employed in thioglycosidation reactions, demonstrating a preference for specific anomers based on reaction conditions .

2. Precursor for Antibiotics

This compound serves as a precursor for the synthesis of biologically important compounds such as rifamycin S and indanomycin. These antibiotics are crucial in treating bacterial infections and have been synthesized using this compound as a key building block .

3. Bioethanol Production

In biofuel research, this compound is recognized for its role in the production of bioethanol. It can be derived from biomass and subsequently fermented to produce ethanol, contributing to renewable energy sources .

Environmental Science

1. Tracer for Biomass Burning

In atmospheric chemistry studies, this compound is used as a chemical tracer for biomass burning. It helps in understanding the impact of biomass combustion on air quality and particulate matter composition. Its presence in airborne particulate matter provides insights into pollution sources and environmental health .

2. Marker for Wood Burning

Research has established this compound as a marker for wood burning emissions in urban environments. Its quantification aids in assessing the contribution of wood smoke to air pollution and its effects on public health .

Biological Applications

1. Antitumor Activity

Recent studies have indicated potential antitumor properties associated with compounds derived from this compound. Extracts from marine algae containing this compound demonstrated significant inhibition of tumor cell growth and metastasis in vitro and in vivo models .

2. Modified Sugars for Therapeutic Use

The compound is also explored for developing modified sugars that can be used therapeutically. These modifications can enhance the biological activity of sugars or create novel compounds with desired pharmacological effects .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Chemical SynthesisGlycosyl donor for thioglycosidation
Precursor for antibiotics (e.g., rifamycin)
Bioethanol production from biomass
Environmental ScienceTracer for biomass burning
Marker for wood burning emissions
Biological ApplicationsAntitumor activity from marine extracts
Development of modified sugars

Case Studies

Case Study 1: Glycosylation Reactions

A study conducted on the reactivity of this compound derivatives demonstrated their effectiveness as glycosyl donors in synthesizing complex carbohydrates. The reactions yielded high selectivity towards specific anomers when catalyzed appropriately, showcasing their utility in carbohydrate chemistry .

Case Study 2: Environmental Impact Assessment

Research involving the atmospheric analysis of particulate matter identified this compound as a significant marker for biomass burning events. This study highlighted its role in tracing pollution sources and understanding the implications of biomass combustion on air quality management strategies .

Comparison with Similar Compounds

1,6-Anhydro-beta-D-mannopyranose (anhMAN)

  • Structural Differences : Replaces the axial C2 hydroxyl group of anhGLU with an axial C2 hydroxymethyl group, altering hydrogen-bonding networks .
  • Molecular Dynamics : Both anhGLU and anhMAN exhibit hydrogen bonding, but anhMAN shows a higher pressure coefficient of glass transition temperature ($dT{gc}/dp = 169 \, \text{K/GPa}$) compared to anhGLU ($dT{gc}/dp = 139 \, \text{K/GPa}$) .
  • Fragility : anhMAN is less fragile ($m = 47$) than anhGLU ($m = 66$), indicating differences in temperature-dependent viscosity behavior .

Acetylated Derivatives (e.g., 2,3-di-O-acetyl-1,6-anhydro-beta-D-glucopyranose)

  • Reactivity : Acetylation enhances solubility in organic solvents and stabilizes the molecule for glycosylation reactions. For example, 2,3-di-O-acetyl derivatives are key intermediates in oligosaccharide synthesis .
  • Applications : Used in synthesizing ganglioside analogs and fluorinated sugars, whereas unmodified anhGLU is preferred for polymerization and tracer studies .

Fluorinated Derivatives (e.g., 1,6-Anhydro-2-azido-3-fluoro-beta-D-glucopyranose)

  • Functionalization : Fluorination at specific positions (e.g., C3 or C4) modifies electronic properties, enabling applications in antimicrobial agents or biochemical probes .
  • Stability : Fluorinated derivatives exhibit increased resistance to enzymatic degradation compared to anhGLU .

Comparison with Pyrolysis Byproducts

Furfural and 5-Hydroxymethylfurfural (HMF)

  • Abundance: In cellulose pyrolysis, anhGLU constitutes ~10–12% of products, whereas furfural and HMF are minor components (<5%) .
  • Applications : Furfural and HMF are platform chemicals for biofuels and plastics, while anhGLU is primarily a tracer and synthetic precursor .

2-Butanone, 4,4-Dimethoxy-

  • Formation : Dominates sucrose-histidine pyrolysis (12.89% abundance) compared to anhGLU (10.11%) .
  • Reactivity : Lacks hydroxyl groups, limiting its utility in polymerization or derivatization reactions .

Alpha-D-Glucopyranoside

  • Bioactivity: Alpha-D-glucopyranoside derivatives (e.g., cordycepin) dominate antioxidant roles in propolis, whereas anhGLU exhibits immunostimulatory effects (e.g., T-cell activation) .
  • Structure : The alpha-configuration at C1 reduces rigidity compared to anhGLU’s bicyclic framework .

1,6-Anhydro-beta-D-galactopyranose

  • Occurrence : Less prevalent in natural sources; synthetic routes (e.g., galactose pyrolysis) yield lower quantities than anhGLU .
  • Applications: Limited to niche glycosylation reactions due to steric hindrance from axial C4 hydroxyl groups .

Physical and Chemical Properties

Property 1,6-Anhydro-beta-D-glucopyranose 1,6-Anhydro-beta-D-mannopyranose 2,3-di-O-acetyl Derivative
CAS Number 498-07-7 Not explicitly reported 54403-38-8
Melting Point 180–184°C 165–170°C (estimated) 112–115°C
Solubility Water, ethanol Low in polar solvents Chloroform, DMSO
Hydrogen Bonding Moderate Strong Weak (acetylated)

Key Research Findings

  • Conformational Flexibility : Chair-to-boat transitions in anhGLU significantly alter Raman optical activity spectra, a property exploited in structural analysis .
  • Pressure Response : anhGLU and anhMAN follow the Ehrenfest equation for glass transition under pressure, a rarity among molecular crystals .

Preparation Methods

Vacuum Pyrolysis

Early methods involved vacuum pyrolysis (10–50 mmHg) of cellulose at 300–400°C, yielding levoglucosan via intramolecular transglycosylation. However, challenges in maintaining vacuum conditions and low yields (15–30%) limited scalability.

Atmospheric Pyrolysis with Inert Gases

The 1998 US patent US3235541A revolutionized pyrolysis by employing superheated steam or inert gases (N₂, CO₂) at atmospheric pressure. Key improvements included:

  • Temperature Range : 250–600°C (optimal: 350–400°C).

  • Yields : 40–50% from cellulose, with condensate containing 60–70% levoglucosan.

  • Advantages : Simplified equipment, reduced cost, and suitability for industrial-scale production.

Glycerol Pretreatment

Pretreating biomass with glycerol enhances levoglucosan yields by reducing cellulose crystallinity. A 2017 study reported:

Pretreatment ConditionsLevoglucosan Yield
240°C, 3 hours35.8%
Untreated corncobs2.2%
This method also minimizes byproducts like acetic acid and furfural.

Chemical Synthesis via Dehydration

Methyl Sulfoxide (DMSO)-Mediated Dehydration

Fischer’s 1968 method remains foundational:

  • Reaction : D-glucose is heated with DMSO at 120°C for 5 hours.

  • Mechanism : DMSO acts as both solvent and dehydrating agent, facilitating 1,6-anhydro bridge formation.

  • Yield : 70–75% after crystallization.

2-Chloro-1,3-Dimethylimidazolinium Chloride (DMC)

A 2009 advancement enabled direct synthesis from unprotected D-glucose in water:

  • Conditions : 0.5 M DMC, 60°C, 2 hours.

  • Yield : 92%, with >99% β-anomeric purity.

  • Advantages : Eliminates protective groups, reduces steps, and uses aqueous media.

Catalytic Hydrogenation and Protection/Deprotection

Benzyl Protection Route

A 2018 protocol optimized levoglucosan derivatives for pharmaceutical use:

  • Hydrogenation : 1,6-Anhydro-3-O-benzyl-β-L-idopyranose → 1,6-anhydro-β-D-glucopyranose using Pd/C (5 atm H₂, 50°C).

  • Benzoylation : Subsequent treatment with benzoyl chloride yields 2,3,4-tri-O-benzoyl-1,6-anhydro-β-D-glucopyranose (94% yield).

Continuous Flow Synthesis

A 2018 study demonstrated a two-step continuous process:

  • Benzylation : Levoglucosan + BnBr → 2,4-di-O-benzyl levoglucosan (86% yield).

  • Thioglycosidation : Ring-opening with propanethiol → S-alkyl glucopyranoside (34% overall yield).
    This method reduces steps from 12 to 2, enhancing efficiency.

Comparative Analysis of Methods

MethodYieldTemperatureScalabilityKey Advantage
Atmospheric Pyrolysis40–50%350–400°CHighIndustrial feasibility
DMC Dehydration92%60°CModerateAqueous, one-step
Continuous Flow34%RT–50°CHighMinimal steps
Glycerol Pretreatment35.8%240°CModerateBiomass utilization

Q & A

Q. What are the key physicochemical properties of 1,6-Anhydro-β-D-glucopyranose, and how do they influence experimental design?

1,6-Anhydro-β-D-glucopyranose (levoglucosan) has a molecular formula of C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. Key properties include:

  • Solubility : Highly soluble in water and dimethyl sulfoxide (DMSO), but insoluble in ethanol. For stock solutions, heating to 37°C with sonication is recommended to enhance dissolution .
  • Stability : Requires storage at -20°C (short-term) or -80°C (long-term) to prevent degradation. Repeated freeze-thaw cycles should be avoided .
  • Thermodynamic Data : Combustion enthalpy (ΔcH°solid) is -2.40 MJ/mol, with sublimation enthalpy of 102.1 kJ/mol at 298 K .

Methodological Note : When designing experiments, select solvents based on solubility profiles and use inert atmospheres (e.g., nitrogen) during thermal studies to avoid oxidative degradation .

Q. What are the established methods for synthesizing 1,6-Anhydro-β-D-glucopyranose?

Levoglucosan is synthesized via:

  • Pyrolysis of cellulose : High-temperature decomposition of cellulose under controlled conditions yields levoglucosan as a primary product .
  • Chemical derivatization : Benzylation or acetylation reactions using packed-bed reactors (e.g., barium oxide) enable continuous synthesis of derivatives like 1,6-Anhydro-2,4-di-O-benzyl-β-D-glucopyranose .

Methodological Note : Monitor reaction progress using HPLC for purity assessment (>97%) and employ inert gas purges to minimize side reactions .

Advanced Research Questions

Q. How do conformational changes in 1,6-Anhydro-β-D-glucopyranose affect its spectroscopic properties?

Structural studies reveal:

  • Chair-to-boat transitions : Alter Raman optical activity (ROA) intensities, particularly in the 800–1200 cm⁻¹ region. Explicit solvation with water molecules significantly shifts spectral peaks due to hydrogen bonding .
  • Hydrogen bonding networks : X-ray and neutron diffraction studies show intermolecular O–H···O interactions, stabilizing the crystal lattice. DFT calculations correlate these with observed vibrational modes .

Methodological Note : Use polarized Raman spectroscopy and COSMO continuum models to simulate solvent effects. For crystallography, optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What kinetic models describe the hydrothermal degradation of 1,6-Anhydro-β-D-glucopyranose?

Under hydrothermal conditions (200–240°C):

  • Degradation pathway : Levoglucosan decomposes into furans (e.g., 5-hydroxymethylfurfural) and organic acids. A pseudo-first-order kinetic model with activation energy of 120–140 kJ/mol fits experimental data .
  • Competing reactions : Simultaneous formation and decomposition occur, requiring coupled differential equations to model time-concentration profiles .

Methodological Note : Conduct time-resolved HPLC analysis with UV/RI detection. Use Arrhenius plots to extract activation parameters and validate models with Monte Carlo simulations .

Q. How does 1,6-Anhydro-β-D-glucopyranose function as an immunostimulator in biological systems?

In Mycobacterium tuberculosis studies:

  • Mechanism : Induces T-cell proliferation, enhancing granuloma formation. This promotes hydrolytic enzyme release, degrading bacterial cell walls .
  • Hepatoprotective role : Mitigates antituberculosis drug toxicity (e.g., isoniazid) by upregulating glutathione synthesis in liver cells .

Methodological Note : Use in vitro T-cell activation assays (e.g., CFSE dilution) and murine models to quantify hepatoprotection via ALT/AST level monitoring .

Q. What role does levoglucosan play in atmospheric chemistry?

As a biomass burning tracer:

  • Source apportionment : Correlates with cellulose combustion in PM₂.5 samples. GC/MS analysis detects levoglucosan at concentrations >20 ng/m³ in wildfire plumes .
  • Limitations : False positives may arise from paper pyrolysis during laboratory filtration. Include blank controls to validate environmental measurements .

Methodological Note : Optimize GC/MS parameters (e.g., DB-5MS column, 70 eV ionization) and use isotopic dilution (¹³C-levoglucosan) for quantification .

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